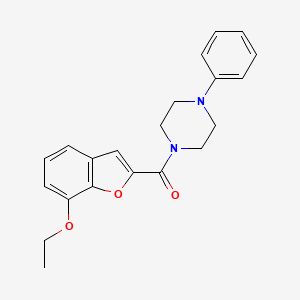

(7-Ethoxybenzofuran-2-yl)(4-Phenylpiperazin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of both benzofuran and piperazine moieties in the molecule suggests that it may exhibit interesting pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

(7-Ethoxybenzofuran-2-yl)(4-Phenylpiperazin-1-yl)methanon: wurde auf seine antimikrobiellen Eigenschaften untersucht. In einer Studie von Koca et al. wurde die Verbindung synthetisiert und ihre Derivate gegen acht verschiedene Mikroorganismen getestet. Einige dieser Derivate zeigten Aktivität gegen die untersuchten Arten . Diese Erkenntnis deutet auf mögliche Anwendungen bei der Bekämpfung von bakteriellen und Pilzinfektionen hin.

Biologische Implikationen der Cyclobutanringspaltung

Die elektronentransferkatalysierte [2+2]-Cycloreversion von Cyclobutanen spielt eine entscheidende Rolle bei der Spaltung von Cyclobutan-Typ-Pyrimidindimeren in UV-geschädigter DNA. Dieser Prozess hat wichtige biologische Implikationen. Während sich die Studie auf Cyclobutanderivate konzentrierte, weist das Benzofuransystem selbst strukturelle Ähnlichkeiten mit Cyclobutanen auf. Daher könnte This compound Anwendungen im Zusammenhang mit der photochemischen Energiespeicherung und der DNA-Reparatur haben .

Medizinische Chemie und Benzofuran-Neolignane

Benzofuran-Neolignane und Nor-Neolignane sind natürlich vorkommende Verbindungen, die in verschiedenen Pflanzen vorkommen. Diese Verbindungen zeigen vielfältige biologische Aktivitäten, darunter insektizide, fungizide, antimikrobielle und antioxidative Eigenschaften. Das Vorhandensein des Benzofuransystems in This compound deutet auf mögliche medizinische Anwendungen hin. Forscher könnten seine Verwendung in der Arzneimittelentwicklung und therapeutischen Interventionen untersuchen .

Nicht-steroidale reversible Hemmung der P450-Aromatase

Synthetische Benzofuranderivate wurden als potente nicht-steroidale reversible Inhibitoren der P450-Aromatase untersucht. Diese Inhibitoren spielen eine Rolle bei der Modulation der Östrogensynthese und sind relevant bei hormonbedingten Zuständen. Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, stimmt ihr Benzofurananteil mit den strukturellen Anforderungen für die Hemmung der P450-Aromatase überein .

Antifungal-Aktivität

Benzofuranderivate haben wegen ihrer antifungalen Eigenschaften Aufmerksamkeit erregt. Obwohl direkte Hinweise auf This compound rar sind, deuten seine strukturellen Merkmale auf mögliche antifungale Anwendungen hin. Weitere Forschung könnte seine Wirksamkeit gegen Pilzpathogene untersuchen .

Anwendungen zur photochemischen Energiespeicherung

Angesichts der Beteiligung des Benzofuranrings an elektronentransferkatalysierten Reaktionen könnte this compound in photochemischen Energiespeichersystemen Anwendungen finden. Die Untersuchung seiner photochemischen Eigenschaften und Stabilität könnte seine Eignung für Energieumwandlungs- und -speichertechnologien aufzeigen.

Zusammenfassend lässt sich sagen, dass This compound in verschiedenen Bereichen vielversprechend ist, von der antimikrobiellen Aktivität bis hin zu möglichen Anwendungen in der Energiespeicherung. Forscher sollten seine einzigartigen Eigenschaften weiter erforschen, um sein volles Potenzial in wissenschaftlichen und medizinischen Kontexten zu erschließen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with ethyl bromoacetate under basic conditions.

Introduction of the Piperazine Moiety: The phenylpiperazine moiety can be introduced via nucleophilic substitution reactions, where the benzofuran derivative reacts with 1-phenylpiperazine in the presence of a suitable base.

Final Coupling: The final step involves coupling the benzofuran and piperazine derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the methanone linkage.

Industrial Production Methods

Industrial production of (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Eigenschaften

IUPAC Name |

(7-ethoxy-1-benzofuran-2-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-2-25-18-10-6-7-16-15-19(26-20(16)18)21(24)23-13-11-22(12-14-23)17-8-4-3-5-9-17/h3-10,15H,2,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZSZKVHASSEHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2414900.png)

![2-[(5-Fluoro-6-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2414905.png)

![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)

![Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2414912.png)

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2414914.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414917.png)

![2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2414918.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2414919.png)

![4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B2414922.png)